molecular formula C19H14N2O2 B12923642 3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one CAS No. 3532-41-0

3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B12923642
CAS No.: 3532-41-0
M. Wt: 302.3 g/mol
InChI Key: WEBJZBBHPCIJJY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one is a complex organic compound with a unique structure that includes a hydroxy group, a phenyl group, and a pyridinyl group attached to an isoindoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with an appropriate phenyl-substituted amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and pyridinyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(pyridin-2-yl)-3H-isoindol-1-one
  • 3-Hydroxy-3-(4-methoxyphenyl)-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one
  • 3-Hydroxy-3-(4-chlorophenyl)-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one

Uniqueness

3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various fields.

Properties

CAS No.

3532-41-0

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-hydroxy-3-phenyl-2-pyridin-2-ylisoindol-1-one

InChI

InChI=1S/C19H14N2O2/c22-18-15-10-4-5-11-16(15)19(23,14-8-2-1-3-9-14)21(18)17-12-6-7-13-20-17/h1-13,23H

InChI Key

WEBJZBBHPCIJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=N4)O

Origin of Product

United States

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